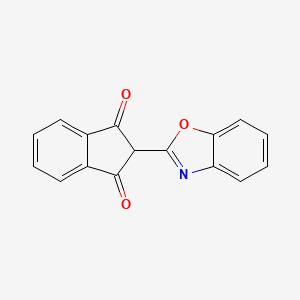

2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione

Descripción

2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential . The compound exhibits several biological activities, making it a favorable moiety for researchers.

Propiedades

Número CAS |

918158-20-0 |

|---|---|

Fórmula molecular |

C16H9NO3 |

Peso molecular |

263.25 g/mol |

Nombre IUPAC |

2-(1,3-benzoxazol-2-yl)indene-1,3-dione |

InChI |

InChI=1S/C16H9NO3/c18-14-9-5-1-2-6-10(9)15(19)13(14)16-17-11-7-3-4-8-12(11)20-16/h1-8,13H |

Clave InChI |

GOGPPUALSKYEHW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4O3 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .

Análisis De Reacciones Químicas

2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, ethanol, and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile at 60°C yields 2-aryl benzoxazole derivatives .

Aplicaciones Científicas De Investigación

2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications. It has been used in the synthesis of various benzoxazole derivatives, which exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant activities . In medicinal chemistry, these derivatives have been explored for their potential to treat infectious diseases, cancer, and inflammatory conditions . Additionally, the compound has applications in the development of new materials and catalysts in the industrial sector .

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparación Con Compuestos Similares

2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione can be compared with other benzoxazole derivatives such as 2-aminophenol-based benzoxazoles and 2-aryl benzoxazoles . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its broad substrate scope and potential for functionalization, making it a versatile compound for various research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.